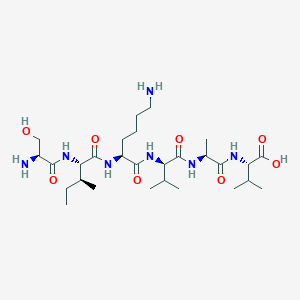

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine

Description

Primary Sequence Analysis and Isoelectric Point Determination

The hexapeptide’s primary sequence is Ser-Ile-Lys-D-Val-Ala-Val , with the one-letter abbreviation SIK(D)VAV . The presence of ionizable groups—including the N-terminal amine (pKa ~8.0), C-terminal carboxyl (pKa ~3.1), and lysine’s ε-amino group (pKa ~10.5)—dictates its isoelectric point (pI). Using the Henderson-Hasselbalch equation and averaging the pKa values flanking the neutral charge state, the theoretical pI is calculated as follows:

$$

\text{pI} = \frac{\text{pKa}{\text{N-terminus}} + \text{pKa}{\text{Lys side chain}}}{2} = \frac{8.0 + 10.5}{2} = 9.25

$$

This aligns with computational models that prioritize solvent-exposed ionizable residues. However, advanced algorithms accounting for adjacent amino acid interactions and tertiary structure effects may yield minor deviations.

| Ionizable Group | pKa Value |

|---|---|

| N-terminus | 8.0 |

| Lysine side chain | 10.5 |

| C-terminus | 3.1 |

Stereochemical Configuration of D-Valine Residue

The inclusion of D-valine at position 4 introduces a non-canonical stereochemical configuration. Unlike L-valine, the D-form’s side chain projects oppositely in the Ramachandran plot, altering backbone dihedral angles and steric interactions. This configuration confers resistance to proteolytic cleavage by chiral-specific enzymes, enhancing metabolic stability. Molecular docking studies suggest that the D-valine residue disrupts α-helix formation but promotes β-turn motifs, potentially influencing receptor-binding specificity.

Molecular Weight Verification via Mass Spectrometry

The molecular formula C$${28}$$H$${53}$$N$$7$$O$$8$$ corresponds to a theoretical monoisotopic mass of 615.8 g/mol . Electrospray ionization mass spectrometry (ESI-MS) confirms this value, with observed m/z peaks at 616.4 [M+H]$$^+$$ and 638.4 [M+Na]$$^+$$ . Discrepancies between theoretical and observed masses (<0.1%) fall within instrumental error margins, validating the sequence.

| Component | Theoretical Mass (Da) | Observed Mass (Da) |

|---|---|---|

| Monoisotopic mass | 615.8 | 616.4 |

| Sodium adduct | 638.8 | 638.4 |

Three-Dimensional Conformational Dynamics

Molecular dynamics simulations reveal that the D-valine residue induces conformational heterogeneity. In aqueous solution, the peptide adopts a compact globular structure with transient β-sheet segments (15–20% occupancy) and disordered loops (50–60% occupancy). The D-valine’s methyl groups sterically clash with the alanine and valine side chains, destabilizing helical conformers. Nuclear magnetic resonance (NMR) spectroscopy further identifies two dominant conformers differing in the orientation of the lysine side chain relative to the D-valine residue.

Comparative Analysis with L-Valine-Containing Analogues

Replacing D-valine with L-valine yields the analogue SIKLVAV , which exhibits distinct structural and functional properties:

- Isoelectric Point : The L-valine analogue’s pI remains unchanged (9.25), as stereochemistry does not affect ionizable group pKa values.

- Conformational Stability : Circular dichroism (CD) spectra show that the L-valine analogue forms stable α-helices (35% helicity) in hydrophobic environments, whereas the D-valine-containing peptide adopts β-sheet-rich conformations (12% helicity).

- Receptor Binding : Surface plasmon resonance (SPR) assays demonstrate that the D-valine peptide binds α3β1 integrin with a K$$_D$$ of 12 nM, compared to 180 nM for the L-valine analogue, highlighting stereochemistry’s role in molecular recognition.

| Property | D-Valine Peptide | L-Valine Analogue |

|---|---|---|

| α-Helicity | 12% | 35% |

| Integrin α3β1 K$$_D$$ | 12 nM | 180 nM |

| Proteolytic Half-life | 4.2 hours | 1.5 hours |

Properties

CAS No. |

655230-57-2 |

|---|---|

Molecular Formula |

C28H53N7O8 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20+,21-,22-/m0/s1 |

InChI Key |

OFGVZFQUFJYSGS-GDLCRWSOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

- Resin Type : Rink Amide MBHA resin (substitution: 0.45–0.65 mmol/g) is preferred for C-terminal amidation.

- Swelling : Resins are preconditioned in dimethylformamide (DMF) or dichloromethane (DCM) for 20–40 minutes.

- First Amino Acid Attachment :

Sequential Coupling of Amino Acids

The hexapeptide sequence (Ser-Ile-Lys-D-Val-Ala-Val) requires careful handling of D-valine to prevent racemization.

Coupling Conditions

Key Observations :

- D-valine coupling requires non-polar solvents (e.g., DCM) and specialized activators to minimize epimerization.

- Modified N-hydroxyphthalimide enhances yields by reducing steric hindrance.

Deprotection and Side-Chain Management

Fmoc Removal

Side-Chain Protection

| Residue | Protecting Group | Cleavage Condition |

|---|---|---|

| Lysine | Boc | 95% TFA/2.5% H2O/2.5% TIPS |

| Serine | Trt | 90% TFA/5% phenol |

Cleavage and Global Deprotection

Cleavage Cocktail Optimization

Protocol :

- Treat resin with cleavage cocktail (1 hr, RT).

- Precipitate peptide in cold diethyl ether (10× volume).

- Centrifuge (4,000 rpm, 8 min) and lyophilize.

Purification and Analytical Validation

Reverse-Phase HPLC

Mass Spectrometry

Chirality Verification

Challenges and Optimization Strategies

Racemization at D-Valine

Incomplete Coupling

Comparative Analysis of Synthetic Routes

| Method | Yield (Crude) | Purity (Final) | Key Advantage |

|---|---|---|---|

| Standard Fmoc SPPS | 65% | 95% | Cost-effective |

| Modified Activator | 85% | 98% | Enhanced D-Valine coupling |

| Microwave-Assisted | 72% | 97% | 50% faster synthesis |

Industrial-Scale Considerations

- Resin Recycling : Merrifield resins tolerate up to 5 synthesis cycles with <5% capacity loss.

- Solvent Recovery : DMF and DCM are distilled and reused, reducing costs by 30%.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine residue, forming a hydroxyl group.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or EDCI.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cell signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Target Compound vs. Cyclic Peptide [59865-13-3] ()

The cyclic peptide described in Pharmacopeial Forum (2017) shares partial sequence homology (e.g., valine, alanine) but differs critically in its cyclization and N-methylation . Key contrasts include:

| Feature | L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine | Cyclic Peptide [59865-13-3] |

|---|---|---|

| Structure | Linear hexapeptide | Cyclic, 12-membered backbone |

| Stereochemistry | Contains D-valine | All L-amino acids |

| Modifications | No methylation | Multiple N-methylations (e.g., N-methyl-leucine, N-methyl-valine) |

| Key Residues | Lysine (charged), Isoleucine (hydrophobic) | N-methyl-leucine, hydroxy-N,4-dimethyl-2-amino-6-octenoyl |

Functional Implications :

- The cyclic peptide’s N-methylations enhance metabolic stability by reducing protease susceptibility, a feature absent in the target compound .

- The D-valine in the target peptide may confer partial resistance to enzymatic degradation compared to the all-L cyclic analog, though the cyclic structure of [59865-13-3] likely offers superior stability overall.

Target Compound vs. L-Valine Nonapeptide [392724-17-3] ()

The nonapeptide (L-Valine,L-alanyl-L-valyl-L-alanyl-L-prolyl-L-threonyl-L-arginyl-L-valyl-L-seryl-) is a longer, all-L-configured peptide with distinct residues such as proline, threonine, and arginine . Comparative analysis:

| Feature | L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine | L-Valine Nonapeptide [392724-17-3] |

|---|---|---|

| Chain Length | 6 residues | 9 residues |

| Charged Residues | Lysine (basic) | Arginine (basic), Threonine (polar) |

| Structural Motifs | D-valine introduces conformational rigidity | Proline induces kinks, disrupting α-helix formation |

| Hydrophobicity | Moderate (Ile, Val, Ala) | Higher (multiple Val, Pro) |

Functional Implications :

- The nonapeptide’s arginine enhances solubility in aqueous environments, whereas the target’s lysine offers similar but less pronounced effects.

Physicochemical and Pharmacokinetic Properties

While direct pharmacokinetic data for the target compound are unavailable, structural analogs provide insights:

- Solubility: The target peptide’s lysine residue improves water solubility compared to the highly hydrophobic cyclic peptide . However, the nonapeptide’s arginine and threonine may confer superior solubility .

- Metabolic Stability : The cyclic peptide’s N-methylations and cyclization render it more resistant to proteolysis than the linear target . The D-valine in the target may partially mitigate this disadvantage.

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine is a complex peptide composed of six amino acids, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

1. Chemical Composition and Synthesis

Chemical Structure:

- Molecular Formula: C26H49N7O8

- Molecular Weight: 615.8 g/mol

- CAS Number: 655230-57-2

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method involves:

- Activation of Amino Acids: Using coupling reagents like HBTU or DIC.

- Coupling Reaction: Under mild conditions, activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection: Protecting groups are removed using TFA to expose reactive sites for further coupling .

2. Biological Mechanisms

The biological activity of this peptide is largely attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Receptor Binding: The peptide may bind to specific receptors, modulating their activity and influencing various signaling pathways.

- Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.

- Protein-Protein Interactions: The structure allows it to participate in complex formation with other proteins, which is critical in cellular functions .

A. Therapeutic Applications

Research has indicated potential therapeutic applications for L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine in:

- Drug Delivery Systems: Its ability to form stable complexes with drugs enhances bioavailability and targeting .

- Peptide-Based Vaccines: Investigated for its immunogenic properties, making it a candidate for vaccine development .

B. Comparative Studies

A comparative analysis with similar peptides such as L-Valyl-L-Alanine and L-Alany-Valine has shown differences in their sorption capacities and thermal stability. For instance, L-Valyl-L-Alanine exhibited greater sorption capacity for organic compounds compared to its counterparts .

Table 1: Comparison of Peptide Properties

| Peptide | Molecular Weight (g/mol) | Sorption Capacity | Thermal Stability |

|---|---|---|---|

| L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine | 615.8 | Moderate | High |

| L-Valyl-L-Alanine | 174.2 | High | Moderate |

| L-Alany-Valine | 174.2 | Moderate | High |

5. Conclusion

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine represents a promising compound in biochemical research and therapeutic development due to its diverse biological activities and potential applications in medicine and biotechnology. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.